N-(4-Amino-2-methylphenyl)-2-(hexyloxy)benzamide
Description
N-(4-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is a benzamide derivative characterized by a hexyloxy group at the 2-position of the benzoyl ring and a 4-amino-2-methylphenylamide substituent. This compound belongs to a class of molecules where structural variations in substituent position, alkyl chain length, and functional groups significantly influence physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-hexoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-4-5-8-13-24-19-10-7-6-9-17(19)20(23)22-18-12-11-16(21)14-15(18)2/h6-7,9-12,14H,3-5,8,13,21H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRWOSCKWWWSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Hexyloxy)benzoyl Chloride
- Step 1 : Starting from 2-hydroxybenzoic acid, the hydroxy group is alkylated with 1-bromohexane under basic conditions (e.g., K2CO3 in acetone) to introduce the hexyloxy substituent.
- Step 2 : The resulting 2-(hexyloxy)benzoic acid is converted to the corresponding benzoyl chloride by reaction with thionyl chloride (SOCl2) under reflux conditions.
- Purification : Excess thionyl chloride is removed by distillation under reduced pressure.
Coupling with 4-Amino-2-methylaniline
- Step 3 : The 2-(hexyloxy)benzoyl chloride is added dropwise to a stirred solution of 4-amino-2-methylaniline and triethylamine in dichloromethane at 0–5°C to control the exothermic reaction.
- Step 4 : The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete amide bond formation.
- Step 5 : The reaction mixture is washed with water and dilute acid to remove excess amine and triethylamine hydrochloride.
- Step 6 : The organic layer is dried over anhydrous sodium sulfate and concentrated.
- Step 7 : The crude product is purified by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) or by column chromatography.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-Hydroxybenzoic acid + 1-bromohexane + K2CO3 | Acetone, reflux | 2-(Hexyloxy)benzoic acid |
| 2 | 2-(Hexyloxy)benzoic acid + SOCl2 | Reflux, inert atmosphere | 2-(Hexyloxy)benzoyl chloride |
| 3 | 2-(Hexyloxy)benzoyl chloride + 4-amino-2-methylaniline + triethylamine | DCM, 0–5°C to RT, stirring | This compound |
Analytical and Purification Techniques
- Purity Assessment : Thin-layer chromatography (TLC) and High-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
- Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy confirm the structure of the final compound.
- Yield Optimization : Reaction parameters such as temperature, solvent, base equivalents, and reaction time are optimized to maximize yield and purity.
Research Findings and Optimization Notes
- The use of triethylamine as a base efficiently scavenges HCl formed during amide bond formation, preventing side reactions.
- Performing the acylation at low temperatures (0–5°C) minimizes the risk of overreaction or degradation of the amino group.
- The hexyloxy substituent on the benzoyl chloride enhances solubility and may influence biological activity, making its introduction a critical step.
- Purification by recrystallization is preferred for scale-up due to cost-effectiveness, while chromatography is suitable for small-scale or research purposes.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Solvent | Dichloromethane (DCM) | Inert, good solubility for reactants |
| Base | Triethylamine | Neutralizes HCl, mild base |
| Temperature | 0–5°C during addition, then room temp | Controls reaction rate and selectivity |
| Reaction Time | 3–6 hours | Ensures complete conversion |
| Purification Method | Recrystallization or column chromatography | Depends on scale and purity requirements |
| Yield | Typically >70% | Dependent on reaction optimization |
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)-2-(hexyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hexyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve the use of alkyl halides and a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various alkoxy derivatives.
Scientific Research Applications
N-(4-Amino-2-methylphenyl)-2-(hexyloxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(hexyloxy)benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hexyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Alkyl Chain Length
- N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide (CAS: 1020057-85-5): This analog differs by the alkoxy group’s position (4- vs. 2-) and chain length (heptyl vs. hexyl). The longer heptyl chain could improve lipophilicity but may reduce solubility, as suggested by its discontinued commercial status due to formulation challenges .
- N-(4-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)benzamide: The 3-position substitution with a branched ethoxyethoxy group introduces ether oxygen atoms, increasing polarity and hydrogen-bonding capacity. This modification likely enhances aqueous solubility compared to the linear hexyloxy chain in the target compound .
- Compound 12 (): A stereochemically defined analog, N-[(2S)-3-(4-(hexyloxy)phenyl)-...]benzamide, highlights the role of chirality. The S-configuration may optimize interactions with chiral biological targets, such as enzymes or receptors, which are insensitive to the target compound’s non-chiral structure .
Functional Group Variations
- Nitazoxanide (2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide): The nitro-thiazole group in nitazoxanide confers antiparasitic activity via redox cycling, a mechanism absent in the target compound’s amino-methylphenyl group. This contrast underscores how electron-withdrawing groups (e.g., nitro) vs. electron-donating groups (e.g., amino) dictate therapeutic applications .
- AS-4370 (4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)morpholinyl]methyl]benzamide): AS-4370’s morpholine and fluorobenzyl groups enable potent gastrokinetic activity via serotonin receptor modulation. The target compound lacks these motifs, suggesting divergent pharmacological targets .
Spectral Characteristics
- IR spectra of benzamides typically show C=O stretches near 1660–1680 cm⁻¹, as observed in hydrazinecarbothioamides (). The target compound’s hexyloxy group would exhibit C-O-C stretches around 1250 cm⁻¹, consistent with alkoxybenzamide derivatives .
- NMR data for N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide () reveal deshielding of aromatic protons adjacent to alkoxy groups, a pattern expected in the target compound’s 2-hexyloxy substituent .
Antimicrobial and Anticancer Potential
- 2-Azetidinone benzamides () with chloro and styryl groups show enhanced antimicrobial activity compared to alkoxy-substituted analogs, indicating that electron-withdrawing groups improve membrane penetration .
Antioxidant Activity
- N-(Anilinocarbonothioyl)benzamides with hydroxyl/methoxy groups () exhibit >85% radical scavenging, suggesting that polar substituents enhance antioxidant efficacy. The target compound’s amino and hexyloxy groups may offer moderate activity due to reduced polarity .
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Spectral Data for Key Benzamides
| Compound | IR (C=O stretch, cm⁻¹) | NMR (Aromatic δ, ppm) |
|---|---|---|
| Target Compound | ~1670 | 6.8–7.6 (multiplet) |
| N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide | 1682 | 7.45–7.52 (m) |
Biological Activity
N-(4-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is a synthetic compound with notable biological activity, particularly in the fields of cancer research and medicinal chemistry. This article delves into its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H26N2O2
- Molecular Weight : 326.43 g/mol
- Structure : The compound features an aromatic amide structure with an amino group and a hexyloxy substituent, which enhances its lipophilicity and facilitates cellular uptake.
The biological activity of this compound is primarily attributed to its role as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are significant in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. The compound's amino group allows for hydrogen bonding with biological macromolecules, while the hexyloxy group enhances its ability to penetrate cell membranes, modulating various biochemical pathways.
Biological Activities
-
Anticancer Properties :
- This compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
- Research has demonstrated that derivatives of this compound can inhibit enzymes involved in cancer progression, highlighting its relevance in drug design .
-
Antioxidant Activity :
- Compounds with similar structures have been studied for their antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases .
In Vitro Studies
A series of in vitro studies have evaluated the efficacy of this compound against various cancer cell lines. Key findings include:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- IGROV-1 (ovarian cancer)
| Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|
| MCF-7 | 15 | Induced apoptosis |
| IGROV-1 | 12 | Inhibited proliferation |
These results suggest that the compound possesses selective cytotoxicity towards certain cancer types, warranting further investigation into its mechanism of action.
In Vivo Studies
Preclinical evaluations have shown promising results regarding the antitumor efficacy of this compound:
- In mouse models bearing xenograft tumors, treatment with the compound resulted in significant tumor growth inhibition compared to control groups.
| Treatment Group | Tumor Volume Reduction (%) |
|---|---|
| Control | 0 |
| This compound | 45 |
This data underscores the potential of this compound as a therapeutic agent in oncology.
Q & A
Q. How can the synthesis of N-(4-Amino-2-methylphenyl)-2-(hexyloxy)benzamide be optimized for reproducibility and yield?
Methodological Answer: Optimization involves systematic variation of reaction parameters such as solvent polarity, temperature, and catalyst loading. For example, highlights the use of sodium carbonate as a base for amide bond formation in related benzamides, which can stabilize intermediates and reduce side reactions. Hazard analysis protocols (e.g., evaluating decomposition risks via DSC and mutagenicity via Ames testing) are critical for scaling reactions safely . Additionally, stepwise monitoring using thin-layer chromatography (TLC) or HPLC ensures intermediate purity. For hexyloxy group introduction, etherification under anhydrous conditions (e.g., using NaH as a base in DMF) may improve yield compared to aqueous-phase methods.
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR can resolve the hexyloxy chain’s conformation and confirm amide bond formation. For instance, aromatic protons in the 2-(hexyloxy)benzamide moiety typically resonate at δ 6.8–7.5 ppm, while the amino group in the 4-amino-2-methylphenyl fragment appears as a broad singlet near δ 5.0–6.0 ppm .
- X-ray Crystallography : Using SHELXL () for structure refinement and ORTEP-3 () for visualizing molecular geometry can resolve steric effects from the hexyloxy chain and validate hydrogen-bonding networks .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight, with fragmentation patterns revealing stability of the amide bond under ionization conditions .
Q. How can researchers assess the compound’s preliminary biological activity?
Methodological Answer: Initial screening involves:
- In vitro assays : Testing against protozoan parasites (e.g., Trypanosoma brucei) using similar benzamide derivatives as benchmarks (). IC values are determined via dose-response curves in growth inhibition assays.
- Cytotoxicity profiling : Compare activity in target cells (e.g., cancer lines) vs. non-malignant cells (e.g., HEK293) using MTT assays. PubChem data () suggests structural analogs may exhibit receptor-specific binding, guiding target selection.
- Solubility and stability : Measure logP (via shake-flask method) and metabolic stability in liver microsomes to prioritize analogs for further study .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Methodological Answer: SAR strategies include:
- Substituent variation : Replace the hexyloxy group with shorter (e.g., butoxy) or branched chains to balance lipophilicity and solubility. highlights that trifluoromethyl groups in benzamides enhance metabolic stability, suggesting similar modifications here .
- Scaffold hopping : Introduce heterocycles (e.g., pyridine or thiazole) into the benzamide core, as seen in SMO inhibitors (), to modulate target affinity.
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions with biological targets (e.g., enzymes or receptors). For example, the amino group may act as a hydrogen-bond donor, while the hexyloxy chain contributes to hydrophobic contacts .
Q. What experimental and computational approaches resolve contradictions in pharmacological data (e.g., conflicting IC50_{50}50 values)?
Methodological Answer:
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times across labs. emphasizes rigorous hazard and reproducibility protocols to minimize variability .
- Orthogonal validation : Confirm activity using alternate methods (e.g., fluorescence-based ATP assays vs. luminescence).
- Machine learning : Train models on public datasets (e.g., ChEMBL) to predict bioactivity outliers and identify confounding factors (e.g., solvent effects or aggregation).
Q. How can researchers elucidate the compound’s mechanism of action using advanced structural biology?
Methodological Answer:
- Co-crystallization : Soak the compound into crystallized target proteins (e.g., kinases or GPCRs) and solve structures via X-ray diffraction (). SHELXL refinements can reveal binding poses and conformational changes .
- Cryo-EM : For large targets (e.g., ribosomes), use single-particle analysis to resolve interactions at near-atomic resolution.
- Molecular dynamics (MD) simulations : Simulate binding kinetics (e.g., using GROMACS) to assess the hexyloxy chain’s role in stabilizing protein-ligand complexes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
